molecular formula C21H22ClN5O4 B2737025 N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide CAS No. 1775403-86-5

N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide

Cat. No.: B2737025
CAS No.: 1775403-86-5
M. Wt: 443.89
InChI Key: JSZNKVCLLSGUPD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a potent and selective chemical probe for the second bromodomain of BRD4 (BRD4 BD2). This compound is structurally related to the well-characterized probe, PFI-2 , and functions as a highly selective inhibitor of the BRD4 BD2 domain, exhibiting over 700-fold selectivity over the BD1 domain. By competitively binding to the acetyl-lysine recognition site of BRD4 BD2, it disrupts the protein's interaction with histones, leading to the displacement of BRD4 from chromatin. This mechanism provides a powerful tool for dissecting the distinct biological functions of the two bromodomains of BRD4, which are key epigenetic regulators and therapeutic targets in oncology and inflammatory diseases. Its primary research value lies in its utility for investigating BD2-specific phenotypes, enabling a more precise understanding of BRD4 biology without the confounding effects of BD1 inhibition. Researchers utilize this compound in studies focusing on hematological malignancies, acute myeloid leukemia, and other cancers where BRD4 plays a critical role in controlling the expression of key oncogenes like MYC. It is intended for research applications only, including in vitro cell culture studies and in vivo preclinical models, to explore epigenetic signaling and validate BD2 as a drug target.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O4/c1-12-14(22)7-6-8-15(12)24-17(28)11-27-20(29)18(19-23-13(2)31-25-19)16-9-4-3-5-10-26(16)21(27)30/h6-8H,3-5,9-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZNKVCLLSGUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer effects and mechanisms of action.

Chemical Structure

The compound features a multi-ring structure with various functional groups that contribute to its biological activity. The presence of the oxadiazole and pyrimidine rings suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds with similar structural motifs have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
CompoundCell LineIC50 (μM)
Compound AHCT-11636
Compound BHeLa34
Compound CMCF-769

The mechanisms underlying the anticancer effects include:

  • Induction of Apoptosis : Studies have shown that these compounds can increase the number of apoptotic cells in treated cultures. Morphological changes consistent with apoptosis were observed upon treatment .
  • Caspase Activation : The activation of caspases was noted in several studies as a key pathway through which these compounds exert their effects on cancer cells .
  • Cell Cycle Arrest : Some studies have indicated that these compounds can induce cell cycle arrest at specific phases, contributing to their effectiveness in inhibiting cancer cell proliferation .

Case Studies

Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a series of substituted compounds on HCT-116 and HeLa cell lines. The most active compound exhibited an IC50 value of 36 μM against HCT-116 cells and induced significant apoptotic changes after 24 hours of exposure. The study also highlighted morphological changes such as cell shrinkage and detachment from the surface .

Case Study 2: Structure–Activity Relationship
A structure–activity relationship (SAR) analysis was conducted on various derivatives to identify key structural features contributing to their biological activity. It was found that the presence of specific substituents on the phenyl ring significantly enhanced cytotoxicity and selectivity towards cancer cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds like N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide may inhibit key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Properties

The compound shows potential as an antimicrobial agent. Studies have reported that similar compounds possess activity against various bacterial strains and fungi. The specific mechanisms often involve:

  • Inhibition of cell wall synthesis
  • Interference with protein synthesis

Enzyme Inhibition

The compound may act as an inhibitor for several enzymes implicated in disease processes. For example:

  • Targeting Kinases : Similar compounds have been shown to inhibit kinases involved in cancer pathways.

Neuroprotective Effects

Research suggests that derivatives of this compound could provide neuroprotective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.

Case Studies

Several studies have highlighted the applications of structurally related compounds:

Anticancer Activity

A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer cell proliferation.

Antimicrobial Effects

Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens including resistant strains.

Comparison with Similar Compounds

N-(2,4-Dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimido[1,6-a]azepin-2-yl]acetamide (CAS 1775338-33-4)

  • Key Differences : The phenyl substituent is 2,4-dimethyl instead of 3-chloro-2-methyl.
  • Methyl groups may enhance steric bulk but reduce polarity .

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (e.g., Compound 3d)

  • Key Differences: Replaces the azepin ring with a pyrimido[4,5-d]pyrimidinone core.
  • Implications : The fused pyrimidine system increases aromatic surface area, likely improving DNA intercalation or kinase inhibition compared to the azepin-based target compound .

Substituent Variations in Acetamide Derivatives

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide (ZINC2393511)

  • Key Differences : Substitutes the oxadiazole and pyrimidoazepin moieties with a 1,2,4-triazole and sulfanyl group.

N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Differences : Incorporates a pyridinyl-triazole system and fluorine atom.
  • Implications : Fluorine increases electronegativity and metabolic resistance, while the pyridine ring may improve water solubility .

Oxadiazole-Containing Bioactive Compounds

Compound 60 (Benzo[b]oxazolo[3,4-d][1,4]oxazin Derivative)

  • Key Differences : Retains the 5-methyl-1,2,4-oxadiazol-3-yl group but replaces the azepin core with a benzooxazolo-oxazin system.
  • Implications : The oxazin ring may confer improved pharmacokinetic properties, as seen in CNS-targeting molecules .

Structure-Activity Relationship (SAR) Trends

Feature Impact on Bioactivity Example Compounds
Chlorophenyl Group Enhances hydrophobic interactions; common in herbicides and kinase inhibitors . Target compound, ZINC2393511
Oxadiazole Ring Improves metabolic stability and hydrogen-bond acceptor capacity . Compound 60, Target compound
Pyrimidoazepin Core Increases rigidity; may limit conformational flexibility for target binding . Target compound, CAS 1775338-33-4

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimidoazepin-2-yl]acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with constructing the pyrimidoazepin core followed by functionalization. For example:

  • Core Synthesis : Cyclocondensation of amino acids or heterocyclic precursors under reflux conditions (e.g., dichloromethane or DMF as solvents).
  • Oxadiazole Introduction : Coupling 5-methyl-1,2,4-oxadiazole-3-carboxylic acid derivatives using EDC/DCC coupling reagents .
  • Acetamide Linkage : Reacting the intermediate with 3-chloro-2-methylaniline in the presence of triethylamine (TEA) to form the final acetamide bond .
    • Critical Parameters : Solvent polarity, temperature control (60–100°C), and catalyst selection (e.g., TEA or DMAP) significantly influence yield and purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and carbonyl signals (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 500–550 range) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What experimental design principles should guide optimization of reaction yields for this compound’s pyrimidoazepin core?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:

  • Factors : Temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of oxadiazole precursors.
  • Response Surface Modeling : Use software like Minitab or JMP to identify optimal conditions (e.g., 80°C in DMF with 1.2:1 oxadiazole:azepine ratio) .
  • Validation : Confirm reproducibility via triplicate runs and ANOVA analysis to minimize batch-to-batch variability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address variability through:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
  • Solubility Adjustments : Pre-dissolve in DMSO (≤0.1% v/v) to avoid aggregation artifacts .
  • Dose-Response Curves : Generate IC50_{50} values across ≥3 independent experiments to assess statistical significance .

Q. What role do non-covalent interactions play in stabilizing this compound’s supramolecular structure?

  • Methodological Answer : Investigate via:

  • X-ray Crystallography : Resolve π-π stacking between pyrimidoazepin and oxadiazole rings, and hydrogen bonding at acetamide NH .
  • DFT Calculations : Compute interaction energies (e.g., using Gaussian09) for van der Waals forces and electrostatic contributions .
  • Thermal Analysis : DSC/TGA to correlate melting points (e.g., 180–220°C) with lattice stability .

Q. How can researchers modify the oxadiazole moiety to enhance metabolic stability without compromising activity?

  • Methodological Answer : Strategic substitutions guided by:

  • SAR Studies : Replace 5-methyl with electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Isotere Replacement : Substitute oxadiazole with 1,2,4-triazole to maintain H-bond acceptor capacity while improving pharmacokinetics .
  • In Vitro Microsomal Assays : Quantify half-life (t1/2_{1/2}) in liver microsomes to validate stability improvements .

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